![molecular formula C19H15N3O4 B2649829 (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide CAS No. 899745-48-3](/img/structure/B2649829.png)
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide
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Overview
Description
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of amide that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide involves the inhibition of specific targets, including kinases and proteases. This compound has been shown to bind to the ATP-binding site of certain kinases, preventing their activity and leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific target and the cell type being studied. This compound has been shown to inhibit the activity of certain kinases, leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Advantages and Limitations for Lab Experiments
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high yield and purity, making it suitable for large-scale synthesis. Additionally, this compound has shown potential as a lead compound for drug discovery and development, due to its ability to inhibit specific targets and induce apoptosis in cancer cells. However, there are limitations to the use of this compound, including its specificity for certain targets and its potential toxicity in vivo.
Future Directions
There are several future directions for the study of (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to determine the specific targets of this compound and its potential applications in drug discovery and development. Finally, studies are needed to determine the potential toxicity of this compound in vivo, in order to determine its suitability for use as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with N-(4-amino-3H-phthalazin-1-yl)methylamine in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction occurs under mild conditions and yields the desired amide product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Scientific Research Applications
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide has shown potential as a lead compound for drug discovery and development. This compound has been studied for its activity against various targets, including kinases, proteases, and enzymes. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(8-6-12-5-7-16-17(9-12)26-11-25-16)20-10-15-13-3-1-2-4-14(13)19(24)22-21-15/h1-9H,10-11H2,(H,20,23)(H,22,24)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHIBEWKTGHOJF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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